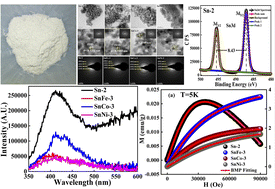Structural, optical and magnetic properties of pure and 3d metal dopant-incorporated SnO2 nanoparticles†
RSC Advances Pub Date: 2022-09-20 DOI: 10.1039/D2RA03691F
Abstract
Dilute magnetic oxide semiconductors doped with transition metals have attracted significant attention both theoretically and experimentally due to their interesting and debatable magnetic behavior. In this work, we investigated the influence of Fe, Co and Ni doping on the structural, optical and magnetic properties of SnO2 nanoparticles, which were produced via a simple sol–gel technique. Raman spectroscopy, XRD, XPS, TEM, FT-IR characterizations were performed to study the crystal structure and morphology of the pure and doped nanoparticles, which confirmed the tetragonal rutile structure of the SnO2 nanoparticles. The XPS analysis revealed the incorporation of divalent dopant ions in the host matrix. The Raman plots indicated the generation of the cassiterite crystal structure, structural disorder and oxygen vacancies in the pure and doped SnO2 nanoparticles. The UV-visible plots indicated a decrease in the bandgap for the doped SnO2 nanoparticles because doping introduced defect levels in the band gap. The photoluminescence study showed the creation of oxygen vacancies due to the doping of different charge states of dopants. The magnetic study based on varying the temperature and field of magnetization revealed the diamagnetic nature of SnO2 at 300 K and 5 K respectively, and the concurrence of ferromagnetic (FM) and paramagnetic (PM) nature in doped SnO2 nanoparticles. The bound polaron model was used to explain the co-existence of FM and PM behavior in all the doped SnO2 nanoparticles.


Recommended Literature
- [1] YAG phosphor with spatially separated luminescence centers†
- [2] Contents list
- [3] Corn peptides improved obesity-induced non-alcoholic fatty liver disease through relieving lipid metabolism, insulin resistance and oxidative stress†
- [4] Reducing toxic reactive carbonyl species in e-cigarette emissions: testing a harm-reduction strategy based on dicarbonyl trapping
- [5] A systematic study on molecular planarity and D–A conformation in thiazolothiazole- and thienylenevinylene-based copolymers for organic field-effect transistors†
- [6] Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3†
- [7] A highly selective Raney Fe@HZSM-5 Fischer–Tropsch synthesis catalyst for gasoline production: one-pot synthesis and unexpected effect of zeolites†
- [8] A graphene oxide functionalized energetic coordination polymer possesses good thermostability, heat release and combustion catalytic performance for ammonium perchlorate†
- [9] The fundamental relation between electrohelicity and molecular optical activity†
- [10] Asymmetric coupling of Au nanospheres on TiO2 nanochannel membranes for NIR-gated artificial ionic nanochannels†










